molecular formula C9H14ClN B2846643 4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride CAS No. 1820598-86-4

4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride

Cat. No. B2846643
CAS RN: 1820598-86-4
M. Wt: 171.67
InChI Key: LNFNJLICLFPKHC-XYJYFTJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride” is a chemical compound with the IUPAC name 2,3,3a,4,7,7a-hexahydro-1H-4,7-epoxyisoindole hydrochloride . It has a molecular weight of 173.64 . The compound is stored at room temperature and is in powder form .


Molecular Structure Analysis

The InChI code for “4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride” is 1S/C8H11NO.ClH/c1-2-8-6-4-9-3-5(6)7(1)10-8;/h1-2,5-9H,3-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 173.64 .

Scientific Research Applications

Antiviral Activity

This compound has been evaluated in vitro against representatives of different virus classes, such as HIV-1 (Retrovirus), HBV (Hepadnavirus) and the single-stranded RNA+ viruses Yellow fever virus (YFV) and Bovine viral diarrhea virus (BVDV), both belonging to the Flaviridae . Compounds 2c, 2g, and 3d showed a modest activity against CVB-2 .

Antibacterial and Antifungal Activity

The derivatives of 4-Azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione have shown antibacterial and antifungal activity . The minimal inhibitory concentrations (MICs) for the most active agents were determined .

Anti-cancer and Anti-angiogenesis Agents

The derivatives of this compound have been evaluated as potential anti-cancer and anti-angiogenesis agents .

Synthesis of Arylpiperazine Derivatives

The compound is used in the synthesis of arylpiperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo . These derivatives have been prepared and tested in vitro with the aim of identifying novel lead compounds active against emergent and re-emergent human and cattle infectious diseases .

Reactions with Various Anhydrides

The compound has been studied for its reactions with succinic, maleic, cis-cyclohexane-1,2-dicarboxylic, endic, phthalic, and 1,8-naphthalic anhydrides . Procedures for the preparation of the corresponding hydrazido acids and bis-imides were proposed .

Inhibition of Virus-induced Cytopathogenicity

The activity of the compound against Human Immunodeficiency virus type-1 (HIV-1) was based on inhibition of virus-induced cytopathogenicity in MT-4 cells acutely infected with a multiplicity of infection (m.o.i.) of 0.01 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the study of “4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride” and its derivatives could include further exploration of their antimicrobial and potential antiviral activities . Additionally, their cytotoxic properties could be investigated further .

properties

IUPAC Name

(2S,6R)-4-azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-2-7-3-6(1)8-4-10-5-9(7)8;/h1-2,6-10H,3-5H2;1H/t6?,7?,8-,9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFNJLICLFPKHC-XYJYFTJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CN1)C3CC2C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride

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